

optimizing parsaclisib dosing for suboptimal response

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Compound Focus: Parsaclisib

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Parsaclisib Dosing Regimens & Efficacy Data

The table below summarizes the efficacy outcomes and common adverse events (AEs) for two **parsaclisib** dosing strategies when added to a stable dose of ruxolitinib [1].

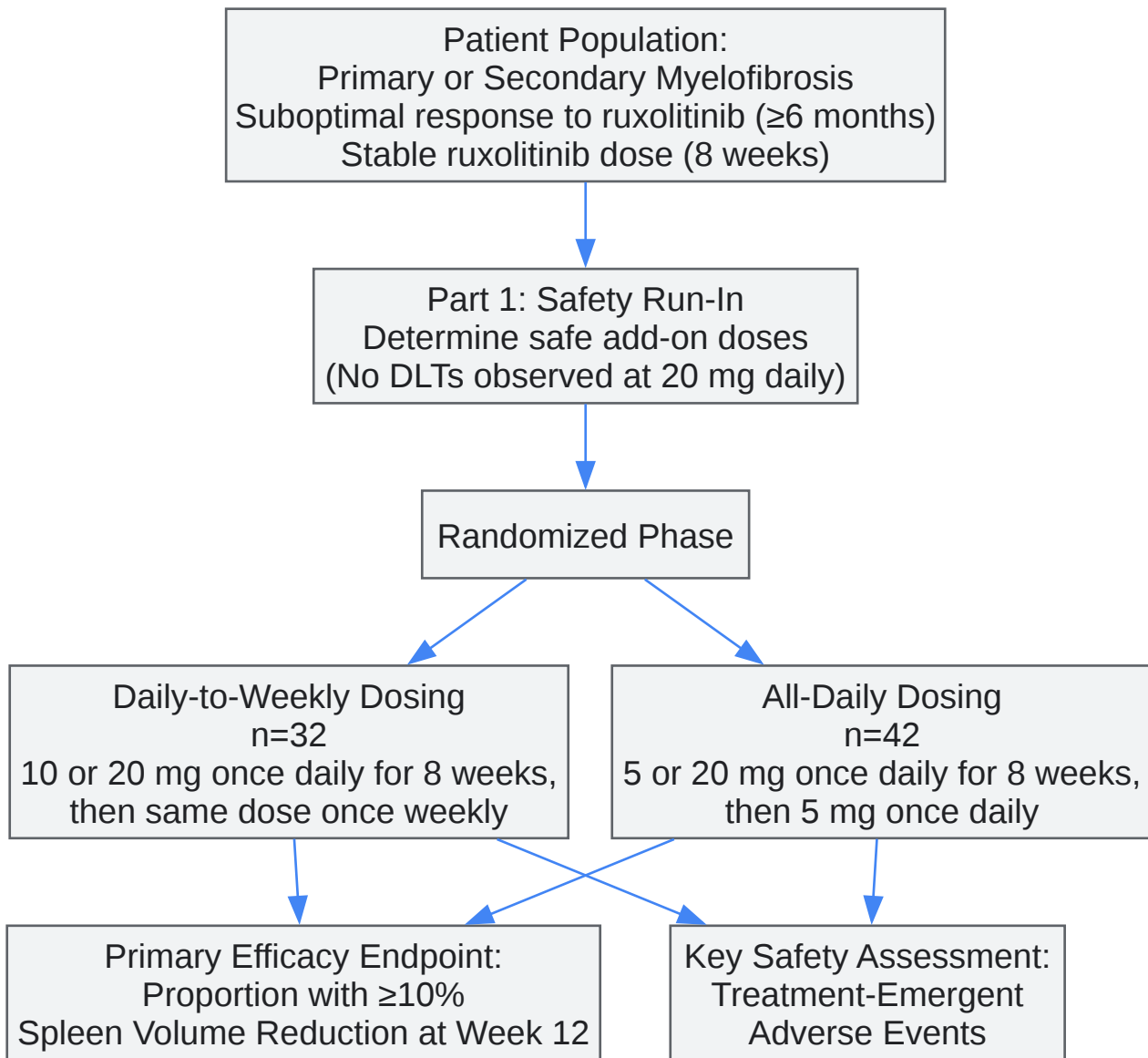
Table 1: Efficacy and Common Adverse Events of Parsaclisib Add-on Therapy

Dosing Regimen	Patient Cohort	Spleen Volume Reduction ($\geq 10\%$ at Week 12)	Key Symptom Score Reduction ($\geq 50\%$ at Week 12)	Most Common Non-Hematologic AEs (Any Grade)	Common Hematologic AEs (Grade 3/4)
Daily-to-Weekly	n=32	28%	14% - 18%	Nausea (23%), Diarrhea (22%), Abdominal Pain (19%), Fatigue (19%), Cough (18%), Dyspnea (18%)	Thrombocytopenia: 19% (G3), 19% (G4)

Dosing Regimen	Patient Cohort	Spleen Volume Reduction ($\geq 10\%$ at Week 12)	Key Symptom Score Reduction ($\geq 50\%$ at Week 12)	Most Common Non-Hematologic AEs (Any Grade)	Common Hematologic AEs (Grade 3/4)
All-Daily	n=42	59.5%	28% - 32%	(Same profile as above, overall incidence)	Thrombocytopenia: 26% (G3), 7% (G4)

Experimental Protocol & Workflow

The following diagram and description outline the design of the phase 2 study that evaluated add-on **parsaclisib**, which you can use as a reference for building your own experimental protocols [1].



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Phase 2 Study Design for **Parsaclisib** Add-on Therapy

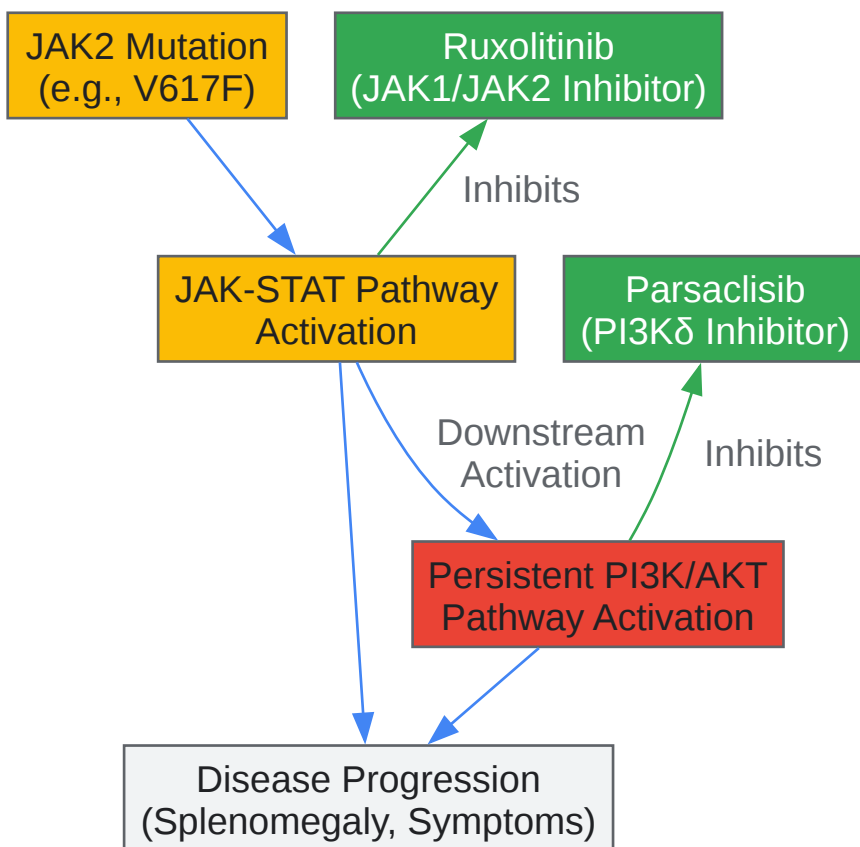
Key Methodological Details:

- **Patient Population:** Adults with primary or secondary myelofibrosis who had been on ruxolitinib for at least 6 months but had a suboptimal response, and were on a stable dose (5-25 mg twice daily) for 8 weeks prior to the study start [1].
- **Concomitant Medication:** Patients continued their stable, twice-daily ruxolitinib dose throughout the study per the approved product label. The design ensured that observed responses could be attributed to the addition of **parsaclisib** [1].
- **Key Exclusion Criteria:**

- Use of other myelofibrosis drugs (e.g., danazol, hydroxyurea) or splenic irradiation within 6 months.
- Prior therapy with other PI3K inhibitors.
- Inadequate bone marrow reserve, liver, or renal function.
- Uncontrolled infections or cardiac disease [1].
- **Assessment Schedules:** Spleen volume was assessed by imaging, and symptom scores were collected using the Myelofibrosis Symptom Assessment Form (MFSAF) and Myeloproliferative Neoplasms Symptom Assessment Form (MPN-SAF) [1].

Mechanism of Action & Rationale for Combination

The scientific rationale for combining **parsaclisib** with ruxolitinib is based on targeting complementary pathways in myelofibrosis pathogenesis, as illustrated below.



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Targeting JAK-STAT and PI3K/AKT Pathways in Myelofibrosis

Pathway Explanation:

- **JAK-STAT Pathway:** Ruxolitinib directly inhibits hyperactive JAK1/JAK2 signaling, which is a cornerstone of myelofibrosis pathology [1].
- **PI3K/AKT Pathway:** Evidence suggests that signaling through the PI3K/AKT pathway, which is downstream of JAK-STAT, remains active and may drive disease progression in patients on chronic ruxolitinib therapy, leading to suboptimal responses [1].
- **Synergistic Effect:** Preclinical studies showed that the combination of a PI3K δ inhibitor (**parsaclisib**) and ruxolitinib provided synergistic inhibition of MPN cell growth, supporting this dual-targeting approach to overcome therapeutic resistance [1].

Frequently Asked Questions (FAQs)

Q1: Which dosing regimen is more effective? The **All-Daily regimen** demonstrated superior efficacy in this study, with nearly 60% of patients achieving a significant spleen volume reduction compared to 28% on the Daily-to-Weekly regimen. Symptom improvement was also approximately twice as high with the All-Daily schedule [1].

Q2: How are the common adverse events managed?

- **Diarrhea/Colitis:** This is a known class effect of PI3K inhibitors. Proactive monitoring and supportive care are essential. In earlier studies, a protocol amendment to incorporate prophylactic treatment for *Pneumocystis jiroveci* pneumonia (PJP) was implemented for patients on **parsaclisib** [2].
- **Thrombocytopenia:** This is a manageable hematologic AE. In the study, it was primarily managed through dose interruptions of **parsaclisib** [1].

Q3: Why are there different dosing schedules? The daily-to-weekly schedule was initially explored to mitigate the risk of late-onset toxicities (like diarrhea and colitis) observed with continuous daily dosing in earlier studies of PI3K δ inhibitors in lymphoma [1] [2]. However, based on investigator feedback suggesting more durable responses with continuous dosing, the all-daily regimen was further investigated and showed better efficacy in this myelofibrosis population [1].

Q4: What is the future of dosing optimization in oncology? Beyond traditional methods, **Machine Learning (ML)** is emerging as a powerful tool for precision dosing. ML approaches, particularly **Reinforcement Learning**, are being developed to individualize anticancer drug doses by model-free predictions to maximize efficacy and minimize toxicity, showing promising results compared to standard protocols [3].

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References

1. Phase 2 study of add-on piasclisib for patients with ... [pmc.ncbi.nlm.nih.gov]
2. Piasclisib, a potent and highly selective PI3K δ inhibitor, in ... [pmc.ncbi.nlm.nih.gov]
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